2-溴-4-甲基联苯

描述

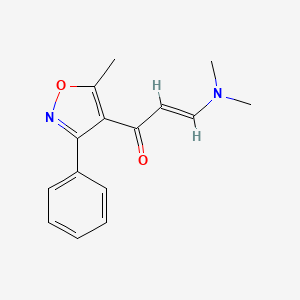

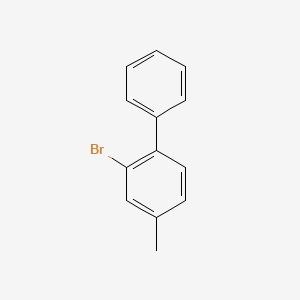

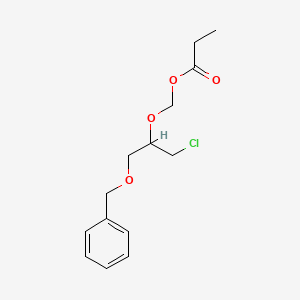

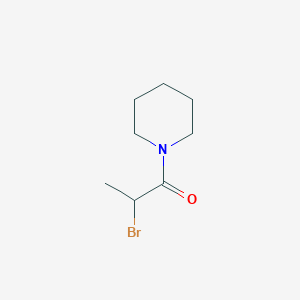

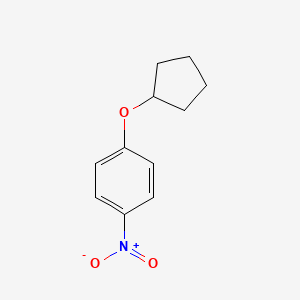

2-Bromo-4-methylbiphenyl is a brominated biphenyl compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is structurally characterized by the presence of a bromine atom and a methyl group attached to a biphenyl moiety, which consists of two benzene rings connected by a single bond .

Synthesis Analysis

The synthesis of bromobiphenyls, including 2-bromo-4-methylbiphenyl, has been explored in several studies. A practical synthesis method for a related compound, 2-fluoro-4-bromobiphenyl, was reported, which could potentially be adapted for the synthesis of 2-bromo-4-methylbiphenyl . Another study reported the synthesis of a compound with a similar structure, 4-bromo-4'-hydroxybiphenyl, using bromination after esterification . These methods highlight the importance of careful selection of reagents and conditions to achieve high yields and purity of the desired bromobiphenyl compounds.

Molecular Structure Analysis

The molecular structure of bromobiphenyls has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, a compound closely related to 2-bromo-4-methylbiphenyl, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, was characterized by spectroscopic methods and X-ray diffraction, revealing details about its intermolecular interactions and optimized geometry . These studies provide insights into the molecular structure and stability of bromobiphenyl compounds.

Chemical Reactions Analysis

Bromobiphenyls can undergo various chemical reactions, including metabolism in biological systems. One study found that bromobiphenyls are metabolized in vivo to produce mono and dihydroxylated products, indicating that these compounds can participate in complex biochemical processes . Additionally, the photoinduced polymerization of a related compound, 4-bromo-4'-hydroxybiphenyl, was observed, demonstrating the potential for these molecules to form polymers under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobiphenyls are influenced by their molecular structure. The gas chromatographic properties of these compounds have been described, which are important for their analysis and environmental fate . The crystal structure of a related compound, 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, was determined, providing information on its solid-state properties and potential intermolecular interactions . These studies contribute to a better understanding of the properties that govern the behavior of bromobiphenyls in various environments and applications.

科学研究应用

代谢研究

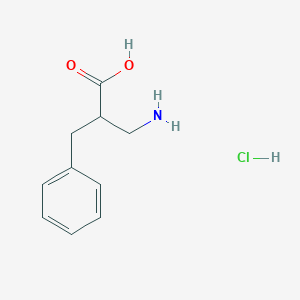

已对溴联苯(包括2-溴-4-甲基联苯)的代谢进行了体内研究。这些研究已识别出各种单羟基和二羟基代谢产物。例如,4-溴联苯在兔子中的代谢产生了诸如4'-溴-4-联苯二醇和4'-溴-3,4-联苯二醇等化合物。此类研究提供了对这些化合物代谢途径和潜在的环境和健康影响的见解(Kohli, Wyndham, Smylie, & Safe, 1978)。

衍生物合成

2-溴-4-甲基联苯可用作多种化学化合物的合成前体。例如,4'-溴甲基联苯-2-甲酸甲酯由2-氰基-4'-甲基联苯合成,展示了其在生产复杂有机分子中的用途(Lin Ying-ming, 2006)。

制造中的关键中间体

该化合物还可用作各种药品和工业化学品制造中的关键中间体。例如,与2-溴-4-甲基联苯密切相关的2-氟-4-溴联苯用于生产非甾体抗炎和镇痛材料,如氟比洛芬(Qiu, Gu, Zhang, & Xu, 2009)。

在聚合物科学中的应用

2-溴-4-甲基联苯衍生物还用于聚合物科学领域。它们用作合成专用聚合物的单体。例如,已描述了使用源自溴联苯的AB2单体合成超支化聚合物,说明了该化合物在制造高级材料中的作用(Percec, Chu, & Kawasumi, 1994)。

液晶显示材料

在液晶显示器材料的合成中也至关重要。从4-羟基联苯合成衍生物4-溴-4'-羟基联苯的研究展示了其在电子工业中的应用(Ren Guo-du, 2001)。

安全和危害

The safety data sheet for 2-Bromo-4-methylbiphenyl indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

属性

IUPAC Name |

2-bromo-4-methyl-1-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYCDJHYKHJOQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3034974.png)

![(4-Chlorophenyl)[4-(trifluoromethyl)piperidino]methanone](/img/structure/B3034982.png)